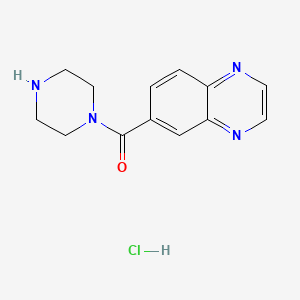

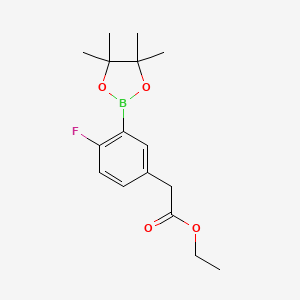

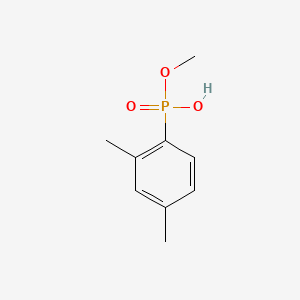

Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Descripción general

Descripción

This compound is a derivative of boric acid, which is significant in organic synthesis reactions . It has a unique structure that gives it good biological activity and pharmacological effects . It’s commonly used in medicine and chemical intermediate preparation .

Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis

Boronic acid pinacol ester compounds, like this one, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.13 . It’s a white to off-white solid at room temperature . The compound is stable to water and air .Aplicaciones Científicas De Investigación

Crystallographic and Conformational Analysis

Research has demonstrated the utility of boric acid ester intermediates with benzene rings, closely related to Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, in crystallographic and conformational analyses. These compounds, confirmed by various spectroscopic methods and X-ray diffraction, are analyzed using Density Functional Theory (DFT). The molecular structures derived from DFT align well with crystal structures, providing insights into physicochemical properties (Huang et al., 2021).

Synthesis of Boron-Containing Derivatives

The compound plays a role in the synthesis of boron-containing derivatives, such as phthalazin-1(2H)-one and benzo[b][1,4]oxazine derivatives. These are produced using reactions like the Miyaura borylation reaction, highlighting its utility in synthesizing biologically relevant compounds (Das, Tang, & Sanyal, 2011).

Study of Boronated Phosphonium Salts

Research on boronated triaryl and tetraaryl phosphonium salts involves compounds similar to this compound. These studies include characterizing these compounds through NMR spectroscopy, mass spectrometry, and X-ray structures. Their cytotoxicities and boron uptake are also investigated, demonstrating their potential in medical and biological applications (Morrison et al., 2010).

In Vivo Studies and Molecular Docking

In vivo studies and molecular docking involve adamantane derivatives, a category to which this compound is related. These studies focus on the effect of fluorine substitution on crystal packing, intermolecular interactions, and potential inhibitory activity against specific biological targets (Al-Wahaibi et al., 2018).

Application in Polymerization and Nanoparticle Formation

The compound is relevant in the synthesis of heterodifunctional polyfluorenes, crucial for polymerization processes and the formation of nanoparticles. These applications are significant in developing materials with specific optical properties and potential use in nanotechnology (Fischer, Baier, & Mecking, 2013).

Hydrogen Peroxide Vapor Detection

In the detection of hydrogen peroxide vapor, boron ester compounds similar to this compound are synthesized and used as organic thin-film fluorescence probes. Their rapid deboronation in the presence of H2O2 vapor indicates their potential in sensitive explosive detection (Fu et al., 2016).

Safety and Hazards

Direcciones Futuras

The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It’s also one of the important nucleophiles in the Suzuki reaction . Fluorine-containing compounds like this one are also widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance .

Mecanismo De Acción

Target of Action

Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, also known as 2-Fluoro-5-(ethoxycarbonylmethyl)phenylboronic acid, pinacol ester, is a boronic ester compound . Boronic esters are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects

Mode of Action

The compound’s mode of action is primarily through its role as a boronic ester. Boronic esters are used in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are crucial in organic synthesis, leading to the formation of complex organic compounds from simpler precursors. The exact downstream effects would depend on the specific reactions and the other compounds involved.

Pharmacokinetics

It is known that boronic esters are only marginally stable in water . Their hydrolysis rate is considerably accelerated at physiological pH , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds from simpler precursors. The exact molecular and cellular effects would depend on the specific reactions and the other compounds involved.

Action Environment

The action of this compound is influenced by environmental factors such as pH. As mentioned earlier, the hydrolysis rate of boronic esters is considerably accelerated at physiological pH , which could influence the compound’s action, efficacy, and stability. Other environmental factors that could influence the compound’s action include temperature and the presence of other compounds or catalysts.

Propiedades

IUPAC Name |

ethyl 2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BFO4/c1-6-20-14(19)10-11-7-8-13(18)12(9-11)17-21-15(2,3)16(4,5)22-17/h7-9H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCZXEKKIGVXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729371 | |

| Record name | Ethyl [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198615-88-1 | |

| Record name | Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198615-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-8-methylpyrido[2,3-b]pyrazine](/img/structure/B598582.png)

![1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride](/img/structure/B598589.png)

![7-(Bromomethyl)imidazo[1,2-A]pyridine](/img/structure/B598590.png)